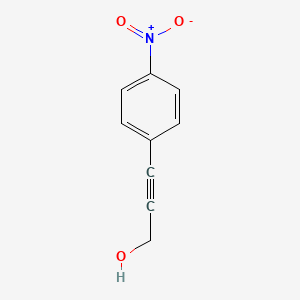

3-(4-Nitrophenyl)prop-2-yn-1-ol

概要

説明

3-(4-Nitrophenyl)prop-2-yn-1-ol is a chemical compound with the molecular formula C9H7NO3 . It has an average mass of 177.157 Da and a monoisotopic mass of 177.042587 Da .

Synthesis Analysis

The synthesis of 3-(4-Nitrophenyl)prop-2-yn-1-ol involves several steps. The process includes the use of 1-Iodo-4-nitrobenzene and Propargyl alcohol as precursors . The synthesis process has been documented in various literature sources .Molecular Structure Analysis

The molecular structure of 3-(4-Nitrophenyl)prop-2-yn-1-ol consists of a nitrophenyl group attached to a propynol group . The exact mass of the molecule is 177.042587 .Chemical Reactions Analysis

The chemical reactions involving 3-(4-Nitrophenyl)prop-2-yn-1-ol are complex and can involve various other compounds. Detailed information about these reactions can be found in the referenced literature .Physical And Chemical Properties Analysis

3-(4-Nitrophenyl)prop-2-yn-1-ol has a density of 1.3±0.1 g/cm3 . It has a boiling point of 339.9±27.0 °C at 760 mmHg . The flash point is 152.3±12.2 °C .科学的研究の応用

Corrosion Inhibition

3-(4-Nitrophenyl)prop-2-yn-1-ol demonstrates potential as a corrosion inhibitor. A study by Nam et al. (2016) investigated Yttrium 3-(4-nitrophenyl)-2-propenoate, a derivative of 3-(4-Nitrophenyl)prop-2-yn-1-ol, and found it effective against copper alloy corrosion in chloride solutions. The presence of this compound resulted in the formation of a protective film on the alloy, preventing corrosion (Nam et al., 2016).

Enzymatic Inhibition

Ricigliano and Penning (1990) explored the role of 3-(4-Nitrophenyl)prop-2-yn-1-ol in enzyme inhibition. They found that when oxidized by 3 alpha-hydroxysteroid dehydrogenase, it becomes an effective inhibitor, covalently modifying the enzyme's nucleotide-binding site (Ricigliano & Penning, 1990).

Polymerization and Material Science

Balcar et al. (1998) investigated the polymerization of Nitrophenyl and 3-Diethylaminophenyl Prop-2-yn-1-yl Ethers, including 2-, 3- and 4-Nitrophenyl prop-2-yn-1-yl ethers. These polymers, showing solubility in various solvents, are potentially useful in material science applications (Balcar et al., 1998).

Optical and Electrochemical Applications

Kumari et al. (2017) studied the effect of solvent polarity on photophysical properties of chalcone derivatives, including (E)-3-(furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one. These derivatives exhibit promising applications in optoelectronics due to their solvatochromic effects (Kumari et al., 2017).

Enantioselective Synthesis

A study by Borowiecki and Dranka (2019) focused on the enantioselective synthesis of homopropargyl alcohols using lipase-catalyzed transesterification, which includes derivatives of 3-(4-Nitrophenyl)prop-2-yn-1-ol. Such synthesis is significant in producing enantiomerically enriched compounds for various applications (Borowiecki & Dranka, 2019).

Safety And Hazards

特性

IUPAC Name |

3-(4-nitrophenyl)prop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6,11H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVTAMNNBGCKOBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407670 | |

| Record name | 3-(4-nitrophenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Nitrophenyl)prop-2-yn-1-ol | |

CAS RN |

61266-32-8 | |

| Record name | 3-(4-nitrophenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-oxo-1,2,5-thiadiazole-3,4-diamine](/img/structure/B1599873.png)